Trametinib, desacetyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK1790627 is the N-deacetylated metabolite of Trametinib. Trametinib is an orally active inhibitor of mitogen-activated protein kinase kinase (MEK), which activates autophagy and induces apoptosis . GSK1790627 retains the biological activity of Trametinib and is used primarily in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: GSK1790627 is synthesized through the N-deacetylation of Trametinib. The process involves the removal of the acetyl group from Trametinib under specific conditions. The reaction is typically carried out in the presence of recombinant human N-acetyltransferase enzymes .
Industrial Production Methods: The industrial production of GSK1790627 follows similar synthetic routes as the laboratory preparation but on a larger scale. The process involves the use of high-purity Trametinib and controlled reaction conditions to ensure the efficient removal of the acetyl group and the production of GSK1790627 with high purity .
Chemical Reactions Analysis
Types of Reactions: GSK1790627 undergoes various chemical reactions, including:
Oxidation: GSK1790627 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: GSK1790627 can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .
Scientific Research Applications
GSK1790627 has a wide range of scientific research applications, including:
Chemistry: Used as a research tool to study the effects of MEK inhibition on various chemical pathways.
Biology: Employed in cell biology research to investigate the role of MEK inhibition in autophagy and apoptosis.
Medicine: Used in preclinical studies to explore its potential therapeutic effects in cancer treatment.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
Mechanism of Action
GSK1790627 exerts its effects by inhibiting mitogen-activated protein kinase kinase (MEK). This inhibition leads to the activation of autophagy and the induction of apoptosis in cells. The molecular targets of GSK1790627 include the MEK enzymes, which are part of the mitogen-activated protein kinase (MAPK) pathway. By inhibiting MEK, GSK1790627 disrupts the MAPK pathway, leading to the activation of autophagy and apoptosis .
Comparison with Similar Compounds
Trametinib: The parent compound of GSK1790627, also an orally active MEK inhibitor.
Cobimetinib: Another MEK inhibitor with similar biological activity.
Selumetinib: A MEK inhibitor used in the treatment of certain cancers.
Uniqueness: GSK1790627 is unique due to its specific structure as the N-deacetylated metabolite of Trametinib. This structural difference allows it to retain the biological activity of Trametinib while potentially offering different pharmacokinetic properties. Compared to other MEK inhibitors like Cobimetinib and Selumetinib, GSK1790627 provides a unique tool for studying the effects of MEK inhibition in various biological and chemical contexts .
Properties
CAS No. |
871701-87-0 |
---|---|
Molecular Formula |
C24H21FIN5O3 |
Molecular Weight |
573.4 g/mol |
IUPAC Name |
1-(3-aminophenyl)-3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethylpyrido[4,3-d]pyrimidine-2,4,7-trione |
InChI |
InChI=1S/C24H21FIN5O3/c1-12-20-19(21(29(2)22(12)32)28-18-9-6-13(26)10-17(18)25)23(33)31(15-7-8-15)24(34)30(20)16-5-3-4-14(27)11-16/h3-6,9-11,15,28H,7-8,27H2,1-2H3 |
InChI Key |
JHOKCEWWVHBOFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2C4=CC=CC(=C4)N)C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.